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Compound of Interest

Compound Name: 2-Amino-4-nitrobenzoic acid

Cat. No.: B145930 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the nitration of 2-aminobenzoic

acid (anthranilic acid). Direct nitration of this compound is often problematic due to the

presence of the strongly activating amino group, which is susceptible to oxidation by nitric acid

and can lead to a mixture of undesired byproducts.[1] A more controlled and efficient method

involves a three-step synthetic pathway: protection of the amino group by acetylation,

subsequent nitration of the acetylated intermediate, and finally, deprotection via hydrolysis to

yield the desired 2-amino-5-nitrobenzoic acid.[1][2] This multi-step approach ensures a higher

yield and purity of the final product, which is a valuable intermediate in the synthesis of various

pharmaceuticals and fine chemicals.[1][3]

Experimental Workflow
The overall synthesis is a three-step process starting from 2-aminobenzoic acid. The amino

group is first protected as an acetamide, followed by the electrophilic aromatic substitution

(nitration), and concluded with the hydrolysis of the protecting group to yield the final product.
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Step 1: Protection (Acetylation)

Step 2: Nitration

Step 3: Deprotection (Hydrolysis)
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Conc. H₂SO₄,
Conc. HNO₃

10% NaOH (aq),
Conc. HCl
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Caption: Workflow for the three-step synthesis of 2-amino-5-nitrobenzoic acid.
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Quantitative Data Summary
The following table summarizes the key parameters for each step of the synthesis.

Parameter Step 1: Acetylation Step 2: Nitration Step 3: Hydrolysis

Starting Material 2-Aminobenzoic Acid
2-Acetamidobenzoic

Acid

2-Acetamido-5-

nitrobenzoic Acid

Key Reagents
Acetic Anhydride,

Glacial Acetic Acid

Conc. H₂SO₄, Conc.

HNO₃

10% NaOH, Conc.

HCl

Reaction Temperature Reflux < 10°C Reflux

Reaction Time 1 hour 2 hours 1.5 - 2 hours

Purification Method
Recrystallization from

Ethanol/Water

Washing with Ice-Cold

Water

Acid Precipitation,

Optional

Recrystallization

Expected Product
2-Acetamidobenzoic

Acid

2-Acetamido-5-

nitrobenzoic Acid

2-Amino-5-

nitrobenzoic Acid

Detailed Experimental Protocols
Step 1: Acetylation of 2-Aminobenzoic Acid (Protection)

This initial step protects the reactive amino group as an acetamide to prevent oxidation during

nitration and to control the regioselectivity of the reaction.[1][2]

Materials:

2-Aminobenzoic acid (10.0 g)

Glacial acetic acid (40 mL)

Acetic anhydride (1.2 equivalents)

Deionized water
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Ethanol

Procedure:

In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 10.0 g of 2-aminobenzoic acid in 40 mL of glacial acetic acid. Gentle heating may

be required.

Carefully add 1.2 equivalents of acetic anhydride dropwise to the stirred solution.

Heat the mixture to reflux and maintain this temperature for approximately 1 hour.[1]

After the reflux period, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into 250 mL of ice-cold deionized water while stirring.

Collect the resulting precipitate by vacuum filtration and wash the solid with cold deionized

water.[1]

Recrystallize the crude 2-acetamidobenzoic acid from an ethanol/water mixture to obtain

the purified product.[1]

Step 2: Nitration of 2-Acetamidobenzoic Acid

With the amino group protected, the aromatic ring is nitrated. The acetamido and carboxylic

acid groups direct the incoming nitro group primarily to the 5-position.[1]

Materials:

2-Acetamidobenzoic acid (dried, 9.0 g)

Concentrated sulfuric acid (20 mL + 6.0 mL)

Concentrated nitric acid (3.0 mL)

Crushed ice

Procedure:
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In a 250 mL beaker, carefully add 20 mL of concentrated sulfuric acid and cool the beaker

in an ice-salt bath to below 0°C.

Slowly add 9.0 g of the dried 2-acetamidobenzoic acid from Step 1 in small portions,

ensuring the temperature does not exceed 5°C.[1]

In a separate flask, prepare the nitrating mixture by cautiously adding 3.0 mL of

concentrated nitric acid to 6.0 mL of concentrated sulfuric acid. Cool this mixture in an ice

bath.[1]

Add the cold nitrating mixture dropwise to the stirred solution of 2-acetamidobenzoic acid.

The temperature must be strictly maintained below 10°C throughout the addition.[1][3]

After the addition is complete, continue to stir the reaction mixture in the ice bath for an

additional 2 hours.[1]

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring to

precipitate the product.[1]

Collect the solid product by vacuum filtration and wash it with several portions of ice-cold

water until the washings are neutral.[1]

Step 3: Hydrolysis of 2-Acetamido-5-nitrobenzoic Acid (Deprotection)

The final step removes the acetyl protecting group to yield the target molecule, 2-amino-5-

nitrobenzoic acid.[1]

Materials:

2-Acetamido-5-nitrobenzoic acid (from Step 2)

10% Aqueous sodium hydroxide solution (100 mL)

Concentrated hydrochloric acid

Procedure:
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Suspend the crude 2-acetamido-5-nitrobenzoic acid in 100 mL of 10% aqueous sodium

hydroxide solution in a round-bottom flask.[1]

Heat the mixture to reflux with stirring for approximately 1.5 to 2 hours, or until the solid

has completely dissolved.[1][3]

Cool the resulting solution in an ice bath.

Slowly acidify the cold solution by the dropwise addition of concentrated hydrochloric acid

until the pH reaches 3-4.[1][3]

Collect the precipitated yellow-orange solid by vacuum filtration and wash with cold water.

The product can be further purified by recrystallization if necessary.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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